molecular formula C11H9N B135609 4-Phenylpyridine CAS No. 939-23-1

4-Phenylpyridine

Cat. No.: B135609
CAS No.: 939-23-1
M. Wt: 155.2 g/mol
InChI Key: JVZRCNQLWOELDU-UHFFFAOYSA-N
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Description

4-Phenylpyridine is an organic compound with the molecular formula C11H9N. It consists of a pyridine ring substituted with a phenyl group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and material science.

Mechanism of Action

Target of Action

4-Phenylpyridine primarily targets the M1 muscarinic acetylcholine receptor (M1 mAChR) . The M1 mAChR is a type of muscarinic receptor that plays a crucial role in the nervous system, particularly in the brain. It is involved in various cognitive functions, including memory and learning .

Mode of Action

This compound acts as a positive allosteric modulator (PAM) at the M1 mAChR . As a PAM, it enhances the receptor’s response to its natural ligand, acetylcholine, without directly activating the receptor itself . This modulation of agonist affinity results in an increase in the efficiency of stimulus-response coupling .

Biochemical Pathways

The action of this compound on the M1 mAChR affects several signaling pathways. These include the phosphorylation of extracellular signal-regulated kinases 1/2, the accumulation of inositol monophosphate (IP1), and the recruitment of β-arrestin-2 . These pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

Its molecular weight of 1551959 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The modulation of the M1 mAChR by this compound can lead to various molecular and cellular effects. For instance, it has been shown to suppress UVB-induced skin inflammation by targeting c-Src, a protein involved in cellular signaling . Moreover, it has been suggested to inhibit NADH dehydrogenase, thereby affecting ATP synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, UVB irradiation can enhance its anti-inflammatory effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylpyridine can be synthesized through several methods. One common method involves the reaction of pyridine with phenyl lithium or phenyl magnesium bromide (Grignard reagent) in the presence of a catalyst. The reaction typically occurs in an anhydrous ether solvent under reflux conditions .

Industrial Production Methods: On an industrial scale, this compound can be produced by the cross-coupling reaction of pyridine with phenyl halides using palladium or nickel catalysts. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Phenylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in forming stable coordination complexes and in various organic transformations .

Properties

IUPAC Name

4-phenylpyridine
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InChI

InChI=1S/C11H9N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZRCNQLWOELDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC=C2
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Molecular Formula

C11H9N
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DSSTOX Substance ID

DTXSID5022140
Record name 4-Phenylpyridine
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Molecular Weight

155.20 g/mol
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Physical Description

Light brown crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name 4-Phenylpyridine
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Boiling Point

281.00 °C. @ 760.00 mm Hg
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Vapor Pressure

0.0028 [mmHg]
Record name 4-Phenylpyridine
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CAS No.

939-23-1, 52642-16-7
Record name 4-Phenylpyridine
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Melting Point

77 - 78 °C
Record name 4-Phenylpyridine
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Synthesis routes and methods I

Procedure details

In a 1L 3-neck flask, equipped with a mechanical stirrer, were mixed phenyl magnesium chloride (96.1 mL; 192 mmol; 2.00M in THF) and lithium thiophenoxide (211 mL; 211 mmol; 1.00M THF) under a blanket of nitrogen. This mixture was heated to 60° C. for 1 h, and then cooled to 0-5° C. with an ice bath. In a separate 150 mL flask, nickel acetylacetonate (“anhydrous”; 0.617 g; 2.40 mmol; 0.025 equiv.) was dissolved under nitrogen in anhydrous THF (100 mL). To this green solution was added trimethylphosphine (4.8 mL; 4.80 mmol; 1.00M in toluene; 0.05 equiv.) forming a blue solution. After stirring for 10 min, solid 4-cyanopyridine (10.0 g; 96.1 mmol; 1 equiv.) was added to the catalyst mixture forming a green solution. This solution was added via addition funnel to the PhMgCl/PhSLi reaction solution at a rate which maintained the reaction temperature below 15° C. After the addition was complete, the reaction was heated at 60° C. for 2 h. The reaction was then allowed to cool to room temperature, and was poured into 1M aqueous sodium citrate (500 mL). The organic layer was separated and the aqueous layer extracted three times with MTBE (265 mL each). The combined organic phase was extracted three times with 2N aqueous HCl (250 mL each) and this combined aqueous extract was basified to pH≈12 with 1N aqueous NaOH. This mixture was then extracted three times with MTBE (330 mL each) and the combined organic phase was dried over anhydrous magnesium sulfate. After filtration of the drying agent, solvent was removed in vacuo leaving 14.1 g (91% yield) of 4-phenylpyridine as a light yellow solid. GC analysis of the product showed it to be >95% pure.
[Compound]
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In a 1 L 3-neck flask, equipped with a mechanical stirrer, were mixed phenyl magnesium chloride (96.1 mL; 192 mmol; 2.00 M in THF) and lithium thiophenoxide (211 mL; 211 mmol; 1.00 M THF) under a blanket of nitrogen. This mixture was heated to 60° C. for 1 h, and then cooled to 0-5° C. with an ice bath. In a separate 150 mL flask, nickel acetylacetonate (“anhydrous”; 0.617 g; 2.40 mmol; 0.025 equiv.) was dissolved under nitrogen in anhydrous THF (100 mL). To this green solution was added trimethylphosphine (4.8 mL; 4.80 mmol; 1.00 M in toluene; 0.05 equiv.) forming a blue solution. After stirring for 10 min, solid 4-cyanopyridine (10.0 g; 96.1 mmol; 1 equiv.) was added to the catalyst mixture forming a green solution. This solution was added via addition funnel to the PhMgCl/PhSLi reaction solution at a rate which maintained the reaction temperature below 15° C. After the addition was complete, the reaction was heated at 60° C. for 2 h. The reaction was then allowed to cool to room temperature, and was poured into 1M aqueous sodium citrate (500 mL). The organic layer was separated and the aqueous layer extracted three times with MTBE (265 mL each). The combined organic phase was extracted three times with 2 N aqueous HCl (250 mL each) and this combined aqueous extract was basified to pH 12 with 1 N aqueous NaOH. This mixture was then extracted three times with MTBE (330 mL each) and the combined organic phase was dried over anhydrous magnesium sulfate. After filtration of the drying agent, solvent was removed in vacuo leaving 14.1 g (91% yield) of 4-phenylpyridine as a light yellow solid. GC analysis of the product showed it to be >95% pure.
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91%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-phenylpyridine?

A1: this compound has a molecular formula of C11H9N and a molecular weight of 155.20 g/mol.

Q2: What spectroscopic techniques have been employed to characterize this compound and its complexes?

A2: Researchers have utilized a variety of spectroscopic techniques to characterize this compound and its derivatives, including infrared (IR) spectroscopy [, , , , ], Raman spectroscopy [, , ], nuclear magnetic resonance (NMR) spectroscopy [, ], UV-Vis spectroscopy [, , ], electron spin resonance (ESR) spectroscopy [], and fluorescence spectroscopy [, , , ]. These techniques provide valuable information about the structure, bonding, and electronic properties of the molecule and its complexes.

Q3: How does the presence of a phenyl ring affect the properties of this compound compared to pyridine?

A4: The introduction of a phenyl ring at the 4-position of pyridine leads to significant changes in the molecule's properties. For example, the molar Kerr constant of this compound (778 × 10–12 in carbon tetrachloride at 25 °C) is considerably higher than that of pyridine []. This difference indicates a larger anisotropy of polarizability in this compound, suggesting enhanced conjugation between the phenyl and pyridine rings. This conjugation can influence the molecule's electronic properties, potentially affecting its reactivity, complexation behavior, and photophysical characteristics.

Q4: How does this compound behave as a ligand in metal complexes?

A5: this compound acts as a nitrogen-donor ligand, coordinating to metal centers through the lone pair of electrons on the nitrogen atom of the pyridine ring. This coordination mode is evident in numerous examples, including complexes with nickel [, , , ], copper [, , ], zinc [, ], ruthenium [, ], chromium [], tungsten [], and osmium [].

Q5: How does the solid-state structure of this compound change upon inclusion of guest molecules?

A6: The solid-state structure of this compound is remarkably adaptable to the inclusion of guest molecules. For instance, when complexed with nickel dibenzoylmethanate, forming [Ni(4-PhPy)2(DBM)2], it can accommodate various guest solvents like benzene, toluene, and xylenes []. This inclusion ability arises from the formation of flattened cages within the crystal lattice due to the specific van der Waals interactions between host molecules. Notably, the guest inclusion affects the geometry of the host molecule, specifically influencing the dihedral angle between the two chelate rings of the dibenzoylmethanate ligand, which can range up to 12°.

Q6: Can this compound act as a ditopic ligand?

A7: While this compound typically coordinates through its pyridine nitrogen, studies have shown that under specific conditions, its phenol group can also participate in coordination. For instance, in complexes with copper(II) and p-hydroxycinnamic acid, the choice of auxiliary pyridine ligand can dictate the coordination mode of the p-hydroxycinnamic acid []. With 4-acetylpyridine or 3-phenylpyridine, the phenol group of p-hydroxycinnamic acid coordinates directly to the Cu(II) center, resulting in a 2D coordination polymer. This behavior demonstrates the potential of this compound to act as a ditopic ligand, offering versatility in the construction of supramolecular architectures.

Q7: Have computational methods been used to study this compound and its derivatives?

A8: Yes, computational chemistry has played a significant role in understanding the properties and behavior of this compound and its derivatives. Studies have employed various theoretical methods, including Hartree-Fock (HF) [, , ], density functional theory (DFT) [, , , ], and molecular mechanics [], to investigate various aspects. These include:

  • Conformational analysis: Determining the preferred geometries and rotational barriers around the C-C bond connecting the phenyl and pyridine rings [, , , ].
  • Electronic structure calculations: Investigating the electronic distribution, molecular orbitals, and energy levels to understand reactivity, spectroscopic properties, and redox behavior [, , ].
  • Nonlinear optical properties: Evaluating the molecular polarizability and hyperpolarizability to assess the potential for nonlinear optical applications [, ].
  • Modeling interactions: Simulating the interactions of this compound with enzymes, receptors, or other molecules to understand binding affinities and mechanisms of action [].

Q8: How do substituents on the phenyl ring affect the properties of this compound derivatives?

A8: Substituents on the phenyl ring can significantly influence the electronic and steric properties of this compound derivatives, leading to changes in their reactivity, photophysical characteristics, and biological activity.

Q9: What are some potential applications of this compound and its derivatives?

A9: this compound and its derivatives have shown potential in various applications, including:

  • Pharmaceuticals: As potential drug candidates for various therapeutic targets, particularly those involving interactions with enzymes or receptors []. For example, derivatives of this compound N-oxides have been investigated as potential medicinal agents for treating diseases associated with NK-1 receptor antagonists [].
  • Catalysis: As ligands in transition metal complexes used in catalytic reactions []. The steric and electronic properties of the this compound ligand can be tuned through substitution to influence the activity and selectivity of the catalyst.
  • Materials science: As building blocks for supramolecular architectures, liquid crystals, and luminescent materials [, , ]. The ability of this compound to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, makes it a versatile building block for constructing functional materials.

Q10: Has this compound been investigated for its biological activity?

A11: While this compound itself hasn't been extensively studied for its biological activity, its derivatives, particularly substituted 4-phenylpyridines, have garnered interest. For example, research has explored their potential as nonsteroidal inhibitors of human placental aromatase cytochrome P-450, an enzyme involved in estrogen biosynthesis []. These studies revealed that the position and nature of substituents on the phenyl ring significantly impact the binding affinity and inhibitory potency of these compounds. For instance, 3- and 4-phenylpyridines exhibited stronger binding and inhibition than pyridine itself, indicating the importance of the phenyl ring in interacting with the enzyme. Moreover, the introduction of benzoyl groups at different positions on the pyridine ring resulted in diverse binding modes and kinetic behaviors, highlighting the complexity of structure-activity relationships in this class of compounds.

Q11: What is the role of this compound in studying the neurotoxin MPP+?

A12: this compound has served as a crucial component in investigating the structural features and interactions of the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), which is implicated in Parkinson's disease []. By examining the crystal structure of a 2:1 complex of N-cyclopentyl-4-phenylpyridinium bromide with this compound, researchers gained valuable insights into the conformational preferences and intermolecular interactions of phenylpyridinium analogs. These findings provided a structural basis for understanding the binding modes and potential mechanisms of action of MPP+ and its derivatives.

Q12: How does this compound affect neutrophils and their oxygen generation?

A13: Research suggests that this compound, or rather its derivative MPP+, does not directly stimulate the generation of reactive oxygen species (ROS) in neutrophils []. Studies using pig neutrophils showed that MPP+ did not affect the production of superoxide radicals (O2•-) induced by various stimuli, including myristic acid, elaidic acid, or the glucose-glucose oxidase system. This finding indicated that MPP+ does not directly react with ROS or interfere with their generation by these pathways.

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